4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide
Description
The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide features a unique heterocyclic architecture:
- Thiazole core: Substituted with a 4-methyl group and a pyrrol-1-yl moiety at the 2-position.
- Amide linkage: Connects the thiazole to a tetrahydro-triazolo[4,3-a]pyridine scaffold.
- Trifluoromethyl group: Positioned on the saturated triazolopyridine ring, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6OS/c1-10-14(28-16(22-10)25-6-2-3-7-25)15(27)21-8-13-24-23-12-5-4-11(9-26(12)13)17(18,19)20/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZNEDOMPCKPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide (CAS Number: 2034412-40-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H17F3N6OS |
| Molecular Weight | 410.42 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.
Key Findings
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative activity.
- Mechanism of Action : The compound likely acts through multiple pathways:
The biological activity of the compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis .
- Antioxidant Properties : Compounds with structural similarities exhibit antioxidant effects that may contribute to their anticancer efficacy .
Study 1: Antiproliferative Effects on MCF-7 Cells
In a study assessing the effects on MCF-7 breast cancer cells:
- The compound showed an IC50 value of 2.5 µM , significantly lower than that of standard chemotherapy agents like doxorubicin .
- Flow cytometry analysis revealed increased apoptosis rates correlated with elevated caspase-3 activity.
Study 2: Inhibition of A549 Lung Cancer Cells
Another investigation focused on A549 lung cancer cells:
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key differences between the target compound and analogs:
Functional Group Impact
- Trifluoromethyl Position: In the target compound, CF₃ on the saturated triazolopyridine reduces oxidative metabolism compared to CF₃ on aromatic rings (e.g., phenyl in ), which are prone to CYP450-mediated oxidation .
- Heterocyclic Substituents :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound | Compound | Compound |
|---|---|---|---|---|
| Calculated LogP | ~3.5 | ~2.8 | ~3.2 | ~3.0 |
| Aqueous Solubility | Moderate | Low | Low | Moderate |
| Metabolic Stability | High | Moderate | Low | Unknown |
- The target compound’s saturated triazolopyridine improves metabolic stability over aromatic pyridines .
- Pyrrol-1-yl substituent may enhance solubility compared to aryl groups (e.g., phenyl in ).
Research Findings and Implications
Computational Predictions
- Tools like Hit Dexter 2.0 () predict low promiscuity for the target compound due to its rigid triazolopyridine core, reducing off-target binding risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
